1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride
Overview
Description
1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride, also known by various synonyms such as 3,4-Dihydroisoquinolin-1(2H)-one, 3,4-Dihydro-1(2H)-Isoquinolinone, and 1,2,3,4-Tetrahydroisoquinolin-1-one, is a chemical compound with the molecular formula C9H11NO. It exists as a white to pale yellow powder or crystalline substance . The compound’s structure includes a quinoline ring system, a methylamino group, and an ethanone moiety.
Scientific Research Applications
Anticancer Potential
The compound has shown promising results in anticancer research. One study discovered that a derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibited high antiproliferative activity. This activity was attributed to its ability to form an intercalative complex with DNA, inhibit DNA topoisomerase II, and block the cell cycle in the G(2)/M phase. This compound also potentially induces cell death through apoptosis (L. D. Via et al., 2008).
Catalytic Behavior in Polymerization
Another application of this compound is in catalysis. A derivative, 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, was used to prepare tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes demonstrated good catalytic activities for ethylene reactivity, including oligomerization and polymerization (Wen‐Hua Sun et al., 2007).
Antimicrobial Activity
Synthesized derivatives of this compound have also been studied for their antimicrobial properties. For instance, various 1,2,3-triazole derivatives exhibited notable antimicrobial activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).
Plant Growth Promotion
In agricultural research, novel quinolinyl chalcones derived from this compound have been synthesized and evaluated for their plant growth-promoting effects. These studies contribute to the development of chemicals that could enhance agricultural productivity (Mohamed M. Hassan et al., 2020).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(methylamino)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-9-12(15)14-8-4-6-10-5-2-3-7-11(10)14;/h2-3,5,7,13H,4,6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEOZWRFNBWOLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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